molecular formula C18H26N2O4S B1671583 Glibornuride CAS No. 26944-48-9

Glibornuride

Numéro de catalogue B1671583
Numéro CAS: 26944-48-9
Poids moléculaire: 366.5 g/mol
Clé InChI: RMTYNAPTNBJHQI-VLVBFLKRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glibornuride is an anti-diabetic drug from the group of sulfonylureas . It is manufactured by MEDA Pharma and sold in Switzerland under the brand name Glutril .


Synthesis Analysis

Glibornuride is an endo-endo derivative made from camphor-3-carboxamide by borohydride reduction (exo approach), followed by Hofmann rearrangement to carbamate, followed by displacement with sodium tosylamide .


Molecular Structure Analysis

The systematic IUPAC name for Glibornuride is N - { [ (1 S ,2 S ,3 R ,4 R )-3-Hydroxy-4,7,7-trimethylbicyclo [2.2.1]heptan-2-yl]carbamoyl}-4-methylbenzene-1-sulfonamide . The chemical formula is C 18 H 26 N 2 O 4 S .


Physical And Chemical Properties Analysis

The physical and chemical properties of Glibornuride include a molar mass of 366.48 g/mol . Other specific physical and chemical properties like hardness, topography, and hydrophilicity are not explicitly mentioned in the search results .

Applications De Recherche Scientifique

Diabetes Treatment

Glibornuride is a sulphonylurea derivative used as an oral hypoglycaemic drug in diabetics . It’s used to control high blood sugar in patients with type 2 diabetes . This helps prevent kidney damage, blindness, nerve problems, loss of limbs, and sexual function problems .

Hepatoprotective Effects

Studies have shown that Glibornuride has a protective effect against the hepatotoxicity produced by STZ-diabetes . In the STZ-diabetic group given Glibornuride, degenerative changes decreased . Blood glucose levels, serum aspartate transaminase activity, and total lipid levels decreased, while blood glutathione levels increased .

Morphological and Biochemical Effects

Glibornuride has been studied for its histological, ultrastructural, and biochemical effects in streptozotocin (STZ)-treated rats . The animals were rendered diabetic by intraperitoneal injection of 65 mg/kg STZ . Fourteen days later, Glibornuride was given at 5 mg/kg by gavage, daily for 28 days, to one STZ-diabetic and one control group .

Solubility Enhancement

Glibornuride has extremely poor aqueous solubility and resulting low bioavailability . However, studies have shown that the solubility and dissolution rate of Glibornuride can be enhanced by complexation with hydroxybutenyl-β-cyclodextrin (HBenBCD) . This could potentially increase the bioavailability of Glibornuride .

Glucose Tolerance

Glibornuride has been used in studies to understand its effect on diabetic control and glucose tolerance . Despite increasing doses of Glibornuride up to 100 mg, hyperglycaemia persisted over the next ten days . This suggests that the effectiveness of Glibornuride may vary among individuals .

Insulin Secretion

Glibornuride is supposed to enhance B-cell secretion . This makes it a valuable tool in the study of insulin secretion and the treatment of noninsulin-dependent diabetes mellitus .

Mécanisme D'action

Target of Action

Glibornuride is a sulfonylurea-type anti-diabetic drug . It primarily targets the Sulfonylurea receptor (SUR) . The SUR is a regulatory subunit of the ATP-sensitive potassium channels (K-ATP) present in the pancreatic beta cells . These receptors play a crucial role in insulin secretion and glucose homeostasis.

Mode of Action

Glibornuride, like other sulfonylureas, binds to the SUR1 receptors in the membranes of the beta cells of potassium ATP-dependent channels . This binding leads to the closure of these channels, causing depolarization of the cell membrane, which in turn triggers the opening of voltage-gated calcium channels. The influx of calcium ions stimulates the release of insulin granules, thereby increasing insulin secretion .

Pharmacokinetics

For instance, the metabolism of Glibornuride can be increased when combined with Abatacept, and decreased when combined with Phenobarbital .

Result of Action

The primary result of Glibornuride’s action is an increase in insulin secretion from the pancreatic beta cells. This leads to enhanced glucose uptake and utilization by peripheral tissues, thereby reducing blood glucose levels. This makes Glibornuride an effective treatment for type 2 diabetes mellitus .

Action Environment

The efficacy and stability of Glibornuride can be influenced by various environmental factors. For instance, certain drugs can affect the metabolism of Glibornuride, thereby altering its efficacy Additionally, factors such as diet, exercise, and overall health status can also impact the effectiveness of Glibornuride in managing blood glucose levels

Propriétés

IUPAC Name

1-[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)/t13-,14+,15+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTYNAPTNBJHQI-LLDVTBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@H]2[C@H]3CC[C@@]([C@H]2O)(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016937
Record name Glibornuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glibornuride

CAS RN

26944-48-9
Record name Glibornuride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26944-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glibornuride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026944489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glibornuride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08962
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glibornuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glibornuride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLIBORNURIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP83E7434R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

193-195
Record name Glibornuride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08962
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glibornuride
Reactant of Route 2
Reactant of Route 2
Glibornuride
Reactant of Route 3
Glibornuride
Reactant of Route 4
Glibornuride
Reactant of Route 5
Glibornuride
Reactant of Route 6
Reactant of Route 6
Glibornuride

Q & A

Q1: How does Glibornuride exert its hypoglycemic effect?

A1: Glibornuride, a second-generation sulfonylurea drug, primarily acts by binding to and blocking ATP-sensitive potassium (KATP) channels on the pancreatic beta-cell membrane. [, ] This blockade leads to membrane depolarization, opening voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion and a subsequent decrease in blood glucose levels. [, ]

Q2: Does Glibornuride have any extrapancreatic effects?

A2: While the primary mechanism of action focuses on pancreatic beta-cells, research suggests that Glibornuride might also exert extrapancreatic effects. Studies show a more pronounced decrease in blood glucose levels compared to the corresponding increase in insulin secretion, indicating potential effects beyond insulin release. [] Further research is needed to fully elucidate these extrapancreatic actions.

Q3: Does Glibornuride affect Atrial Natriuretic Factor (ANF) levels?

A3: Research suggests that Glibornuride may inhibit the elevation of plasma ANF levels in response to extracellular fluid volume expansion. A study on newly diagnosed Non-Insulin Dependent Diabetes Mellitus (NIDDM) patients showed that saline infusion after Glibornuride administration did not increase ANF levels, while natriuresis persisted. [] This suggests a potential protective effect against glomerular hypertension and subsequent nephropathy development.

Q4: What is the molecular formula and weight of Glibornuride?

A4: Glibornuride has the molecular formula C18H26N2O4S and a molecular weight of 366.48 g/mol.

Q5: Is the Glibornuride/β-cyclodextrin inclusion complex stable over time?

A5: Research indicates that the Glibornuride/β-cyclodextrin inclusion complex exhibits good stability after one year of storage. Dissolution characteristics and X-ray powder diffraction spectra remained unchanged. [] This suggests the potential for improved bioavailability and consistent therapeutic effects.

Q6: Are there stability concerns with Glibornuride/PEG 20.000 solid dispersions?

A6: Studies on Glibornuride/PEG 20.000 solid dispersions show significant variations in dissolution rate during storage. Spectral and calorimetric analysis indicates increased crystallinity, potentially affecting the drug's dissolution and bioavailability. [] Further research is needed to optimize the formulation for improved stability.

Q7: How do structural differences between Glibornuride and other sulfonylureas impact their effects?

A7: Structural variations among sulfonylureas contribute to differences in their binding affinity to KATP channels, influencing their potency and duration of action. [] For instance, Glibornuride and Tolbutamide exhibit similar insulin-releasing effects, while Glibenclamide induces a more prolonged insulin response. [] These structural differences also affect their pharmacokinetic properties, such as absorption, metabolism, and elimination.

Q8: How is Glibornuride absorbed and eliminated from the body?

A8: Glibornuride is rapidly absorbed from the gut after oral administration. [, ] It is then metabolized in the liver, resulting in a relatively short half-life of approximately eight hours. [, ] Elimination occurs primarily through biliary excretion. []

Q9: How do the pharmacokinetics of Glibornuride compare to other sulfonylureas?

A9: Glibornuride exhibits a rapid onset and a relatively short duration of action compared to first-generation sulfonylureas like Tolbutamide and Chlorpropamide. [, ] Its half-life is shorter than Chlorpropamide (36 hours) but longer than Tolbutamide (5 hours), placing it in an intermediate range. [] This difference in pharmacokinetic profiles influences dosing regimens and the risk of hypoglycemia.

Q10: Does Tenoxicam affect the pharmacokinetics of Glibornuride?

A10: No significant interaction was observed between Tenoxicam and Glibornuride in a study on healthy volunteers. Tenoxicam did not affect the pharmacokinetic parameters of Glibornuride, nor did it alter the insulin and glucose responses to the drug. []

Q11: Has Glibornuride demonstrated efficacy in animal models of diabetes?

A11: In studies using streptozotocin (STZ)-induced diabetic rats, Glibornuride administration resulted in improved blood glucose control, reduced serum aspartate transaminase activity, decreased total lipid levels, and increased blood glutathione levels. [] These findings suggest a protective effect against hepatotoxicity induced by STZ-diabetes.

Q12: What is the effect of Glibornuride on diabetic microangiopathy development in animal models?

A12: A study on genetically diabetic rats showed that long-term treatment with Glibornuride significantly reduced the incidence of diffuse glomerulosclerosis and retinal lesions. [] This suggests a potential benefit in delaying the progression of diabetic microvascular complications.

Q13: What analytical techniques are used to measure Glibornuride levels?

A13: Several analytical methods have been employed to quantify Glibornuride in biological samples. These methods include:

  • Fluorometric determination: This method involves reacting Glibornuride with 7-chloro-4-nitrobenzo-2-oxa-1.3-diazole (NBD-chloride) to form a fluorescent NBD-amine, allowing sensitive detection of drug levels. []
  • High-Performance Liquid Chromatography (HPLC): This technique separates Glibornuride from other components in a sample, allowing for accurate quantification. [, ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These highly sensitive and specific methods allow for the identification and quantification of Glibornuride and its metabolites in complex biological matrices. [, ]

Q14: How does the dissolution rate of Glibornuride impact its bioavailability?

A14: As with many poorly soluble drugs, the dissolution rate of Glibornuride is a critical factor influencing its bioavailability. [, ] A faster dissolution rate generally leads to quicker absorption and potentially higher bioavailability.

Q15: What are the key parameters considered during the validation of analytical methods for Glibornuride?

A15: Validation of analytical methods for Glibornuride, like HPLC and LC-MS/MS, involves assessing various parameters including:

  • Recovery: The efficiency of extracting Glibornuride from the biological matrix. []

Q16: Does Glibornuride interact with drug-metabolizing enzymes?

A16: While Glibornuride is primarily metabolized by hepatic enzymes, specific details about its potential to induce or inhibit drug-metabolizing enzymes are not extensively covered in the provided research papers. Further investigations are needed to determine if Glibornuride significantly impacts the metabolism of other co-administered drugs.

Q17: What are some alternatives to Glibornuride for treating Type 2 diabetes?

A17: Several other antidiabetic medications are available as alternatives to Glibornuride. These alternatives include:

  • Other sulfonylureas: Gliclazide, Glibenclamide, Glimepiride, Glipizide. [, ]
  • Biguanides: Metformin. [, ]
  • Thiazolidinediones: Pioglitazone, Rosiglitazone. []
  • Alpha-glucosidase inhibitors: Acarbose. []

Q18: How does Glibornuride fit into the historical development of sulfonylurea drugs?

A18: Glibornuride belongs to the second generation of sulfonylurea drugs, developed in the late 1960s. [] This generation offered several advantages over first-generation agents like Tolbutamide and Chlorpropamide, including higher potency, a shorter half-life, and a lower incidence of side effects. [, , , ] The introduction of Glibornuride contributed to the evolution of diabetes management, providing physicians with a more refined therapeutic option for their patients.

Q19: What are some examples of cross-disciplinary research involving Glibornuride?

A19: The research on Glibornuride exemplifies cross-disciplinary collaboration, drawing on expertise from various fields:

  • Pharmacology: Investigating the drug's mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential therapeutic benefits in diabetes management. [, , , , ]
  • Medicinal chemistry: Exploring structure-activity relationships to understand how structural modifications of Glibornuride impact its activity, potency, and selectivity. []
  • Pharmaceutics: Developing and optimizing formulations like inclusion complexes and solid dispersions to improve solubility, dissolution rate, and bioavailability. [, ]
  • Analytical chemistry: Developing and validating sensitive and specific methods like fluorometric assays, HPLC, LC-MS, and LC-MS/MS for the quantification of Glibornuride and its metabolites in biological samples. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.